molecular formula C7H5ClFNO B1430869 1-(6-Chloro-5-fluoropyridin-3-YL)ethanone CAS No. 1256824-98-2

1-(6-Chloro-5-fluoropyridin-3-YL)ethanone

Cat. No.: B1430869
CAS No.: 1256824-98-2
M. Wt: 173.57 g/mol
InChI Key: BZDWHRUYDIPLLJ-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-fluoropyridin-3-yl)ethanone (CAS: 1256824-98-2) is a pyridine derivative with the molecular formula C₇H₅ClFNO. It features a chloro group at position 6, a fluorine at position 5, and an acetyl group at position 3 of the pyridine ring. This compound is utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-deficient aromatic system, which facilitates coupling reactions. Key properties include a purity of 97%, storage at 4–8°C, and hazards related to skin/eye irritation (H315, H319) and respiratory discomfort (H335) .

Properties

IUPAC Name

1-(6-chloro-5-fluoropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c1-4(11)5-2-6(9)7(8)10-3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDWHRUYDIPLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Chloro-5-fluoropyridin-3-YL)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 6-chloro-5-fluoropyridine with acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-5-fluoropyridin-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Chloro-5-fluoropyridin-3-YL)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-fluoropyridin-3-YL)ethanone depends on its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Position and Halogen Variation

  • 1-(3-Chloro-5-fluoropyridin-2-yl)ethanone (CAS: 1256819-31-4): Differs in substituent positions (chloro at position 3, fluoro at 5, acetyl at 2).
  • 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: Chloro at position 2 and fluoro at 5. The proximity of chloro to the acetyl group may sterically hinder reactions at the pyridine ring’s C-2 position .

Halogen vs. Alkyl Substitution

  • 1-(2-Chloro-5-methylpyridin-3-yl)ethanone (CAS: 885223-64-3): Replaces fluorine with a methyl group. The electron-donating methyl group increases pyridine ring electron density, reducing electrophilic substitution rates compared to the electron-withdrawing fluorine in the target compound. This compound exhibits oral toxicity (H302) but lacks respiratory hazards .
  • 1-(6-Chloro-5-methylpyridin-3-yl)ethanone (CAS: 136592-00-2): Similar to the target compound but with a methyl group instead of fluorine. The methyl group’s steric bulk may reduce solubility in polar solvents .

Dihalogenated Derivatives

  • 2-Chloro-1-(6-chloropyridin-3-yl)ethanone (CAS: 23100-12-1): Contains two chloro groups (positions 2 and 6).

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
1-(6-Chloro-5-fluoropyridin-3-yl)ethanone (1256824-98-2) C₇H₅ClFNO 173.57 6-Cl, 5-F, 3-COCH₃ Not reported
1-(2-Chloro-5-methylpyridin-3-yl)ethanone (885223-64-3) C₈H₈ClNO 169.61 2-Cl, 5-CH₃, 3-COCH₃ Not reported
1-(3-Chloro-5-fluoropyridin-2-yl)ethanone (1256819-31-4) C₇H₅ClFNO 173.57 3-Cl, 5-F, 2-COCH₃ Not reported

Biological Activity

1-(6-Chloro-5-fluoropyridin-3-YL)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C8H7ClFNO
  • CAS Number : 1256824-98-2

The presence of a pyridine ring with chlorine and fluorine substitutions indicates potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Compounds with similar structures have been shown to affect various biochemical pathways, including:

  • Enzyme Inhibition : It may inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and repair.
  • Receptor Modulation : The compound could act on receptors involved in cellular signaling pathways, potentially altering cell proliferation and survival.

Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative effects against various cancer cell lines. This activity is significant for its potential use in cancer therapy.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)8.0
HeLa (Cervical Cancer)10.0

Case Studies

  • Kynurenine 3-Monooxygenase Inhibitors : A study explored the development of inhibitors based on pyridine derivatives, including this compound. It showed promising results in enhancing cellular potency against Kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases. The compound's modifications resulted in improved binding affinities and biological activity in cellular assays .
  • Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific bacterial strains.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound:

  • Absorption and Distribution : Animal models indicate favorable absorption characteristics with moderate bioavailability.
  • Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which may influence its therapeutic window.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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